molecular formula C13H13FN2O2 B1485224 3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid CAS No. 2098071-72-6

3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid

Cat. No.: B1485224
CAS No.: 2098071-72-6
M. Wt: 248.25 g/mol
InChI Key: OBGVAHBOJQOQPI-UHFFFAOYSA-N
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Description

3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a fluorophenyl group attached to the pyrazol ring, which can influence its chemical properties and biological activity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-fluorobenzaldehyde and hydrazine hydrate.

  • Reaction Steps:

    • Condensation Reaction: The 4-fluorobenzaldehyde is condensed with hydrazine hydrate to form 4-fluorophenylhydrazone.

    • Cyclization: The hydrazone undergoes cyclization with ethyl acetoacetate in the presence of acetic acid to form the pyrazole ring.

    • Hydrolysis: The resulting ester is hydrolyzed to yield this compound.

Industrial Production Methods:

  • Batch Process: The synthesis can be carried out in a batch process, where each step is performed sequentially in a controlled environment.

  • Continuous Process: For large-scale production, a continuous process can be employed, where the reaction mixture flows through a series of reactors, each optimized for a specific step.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions can occur at the pyrazol ring, often involving nucleophilic substitution with various reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Substituted pyrazoles or other derivatives.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its fluorophenyl group can enhance the properties of the resulting compounds, making them more reactive or stable.

Biology: In biological research, the compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs targeting various diseases. Its ability to interact with biological targets makes it a valuable candidate for drug design.

Industry: In the chemical industry, the compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Fluorophenylhydrazine: Similar structure but lacks the pyrazol ring.

  • Ethyl acetoacetate: Used as a starting material in the synthesis.

  • Pyrazole derivatives: Other pyrazole compounds with different substituents.

Uniqueness: The presence of the fluorophenyl group in 3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid distinguishes it from other pyrazole derivatives, giving it unique chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

3-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c14-12-4-1-10(2-5-12)8-16-9-11(7-15-16)3-6-13(17)18/h1-2,4-5,7,9H,3,6,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGVAHBOJQOQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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